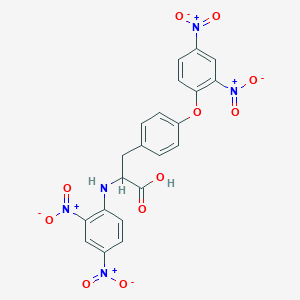

N,O-Bis(2,4-dinitrophenyl)-L-tyrosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

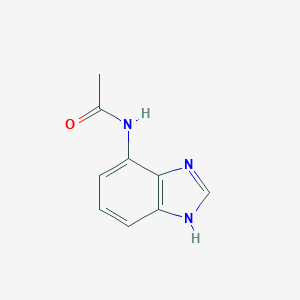

“N,O-Bis(2,4-dinitrophenyl)-L-tyrosine” is a complex organic compound. It is a derivative of L-tyrosine, a naturally occurring amino acid, which has been modified with 2,4-dinitrophenyl groups .

Synthesis Analysis

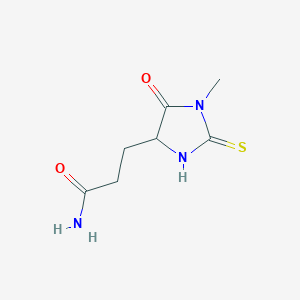

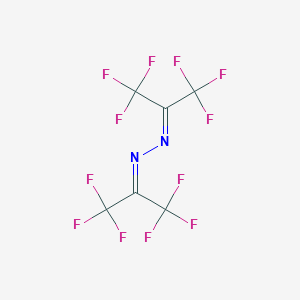

The synthesis of such compounds often involves reactions with dinitrophenyl derivatives. For instance, nonionic hydrazine reacts with anionic bis(2,4-dinitrophenyl) phosphate (BDNPP), giving 2,4-dinitrophenyl hydrazine and dianionic 2,4-dinitrophenyl phosphate by an SN2 (Ar) reaction .Molecular Structure Analysis

The molecular formula of a related compound, “N-[N,O-bis(2,4-dinitrophenyl)-L-tyrosyl]-L-valine methyl ester”, is C27H26N6O12 . The structure includes a valine and tyrosine residue, both modified with 2,4-dinitrophenyl groups .Chemical Reactions Analysis

The reaction of bis(2,4-dinitrophenyl) phosphate with hydrazine and hydrogen peroxide has been studied. The reaction involves both O- and N- phosphorylation .Applications De Recherche Scientifique

1. Applications in Protein Chemistry and Peptide Synthesis

N,O-Bis(2,4-dinitrophenyl)-L-tyrosine has been utilized in various aspects of protein chemistry and peptide synthesis. For instance, it has been applied in the thiolysis of O-2,4-dinitrophenyltyrosines, proving useful in the synthesis of tyrosine-containing peptides. A spectrophotometric method was developed to monitor the thiolytic removal of dinitrophenyl (Dnp) groups from O-Dnp-tyrosines, offering valuable analytical capabilities in peptide and protein synthesis (Fridkin et al., 1977). Additionally, the dinitrophenyl group has been employed as a protective measure for the hydroxyl function of tyrosine during solid-phase peptide synthesis, demonstrating its versatile applications in the synthesis of complex peptides and proteins (Philosof-Oppenheimer et al., 2009).

2. In Structural Protein Analysis

This compound has also been instrumental in the structural analysis of proteins. A method involving this compound was developed for the quantitative determination of water-soluble dinitrophenylene (DPE) amino acids in structural proteins, providing a comprehensive approach for the analysis of complex protein structures (Beyer & Schenk, 1969).

3. In Bioactive Polymer Synthesis

The compound has shown promise in the field of bioactive polymer synthesis. For example, N,N′-(pyromellitoyl)-bis-L-tyrosine dimethyl ester, derived from L-tyrosine, was synthesized and used in a rapid polycondensation reaction to produce a series of novel poly(ester-imide)s. These polymers exhibited biological activity and biodegradability, indicating the potential of this compound in developing environmentally friendly materials (Mallakpour et al., 2011).

4. In Analytical Methods

The dinitrophenyl group, closely associated with this compound, has been used as a selective label in high-performance liquid chromatography of peptides, showcasing its role in enhancing analytical methodologies (Jackson & Young, 1987).

5. In Antioxidant and Biological Studies

Interestingly, this compound has been involved in studies related to antioxidant properties. For instance, a new hydrazone derivative of this compound was synthesized and evaluated for its biological activities, including antioxidant activity. The results highlighted the compound's potential in biological and medicinal applications (Saouli et al., 2020).

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of N,O-Bis(2,4-dinitrophenyl)-L-tyrosine involves the reaction of L-tyrosine with 2,4-dinitrochlorobenzene in the presence of a base followed by oxidation with hydrogen peroxide. The reaction yields the desired product N,O-Bis(2,4-dinitrophenyl)-L-tyrosine.", "Starting Materials": ["L-tyrosine", "2,4-dinitrochlorobenzene", "base", "hydrogen peroxide"], "Reaction": [ "Step 1: Dissolve L-tyrosine in a suitable solvent.", "Step 2: Add 2,4-dinitrochlorobenzene to the reaction mixture and stir.", "Step 3: Add a base to the reaction mixture to neutralize the hydrogen chloride generated during the reaction.", "Step 4: Allow the reaction mixture to stir for a suitable period of time.", "Step 5: Add hydrogen peroxide to the reaction mixture to oxidize the intermediate product to the desired N,O-Bis(2,4-dinitrophenyl)-L-tyrosine.", "Step 6: Isolate the product by filtration or precipitation and purify it using suitable techniques such as recrystallization." ] } | |

Numéro CAS |

1694-93-5 |

Formule moléculaire |

C21H15N5O11 |

Poids moléculaire |

513.4 g/mol |

Nom IUPAC |

(2S)-2-(2,4-dinitroanilino)-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C21H15N5O11/c27-21(28)17(22-16-7-3-13(23(29)30)10-18(16)25(33)34)9-12-1-5-15(6-2-12)37-20-8-4-14(24(31)32)11-19(20)26(35)36/h1-8,10-11,17,22H,9H2,(H,27,28)/t17-/m0/s1 |

Clé InChI |

XLKWITSYWZVKMC-KRWDZBQOSA-N |

SMILES isomérique |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

C1=CC(=CC=C1CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Autres numéros CAS |

1694-93-5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,11,17,23-Tetratert-butyl-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene](/img/structure/B162207.png)